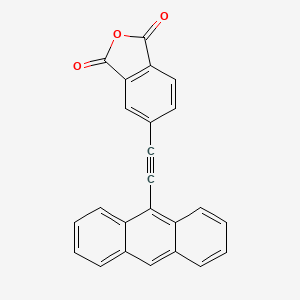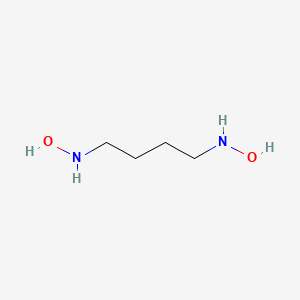
N~1~,N~4~-Dihydroxybutane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Dihydroxybutane-1,4-diamine is an organic compound with the molecular formula C4H12N2O2 It is a diamine derivative, characterized by the presence of two hydroxyl groups attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dihydroxybutane-1,4-diamine typically involves the reaction of 1,4-diaminobutane with formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the reaction and control the pH.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dihydroxybutane-1,4-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Dihydroxybutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~).
Major Products Formed
Oxidation: Formation of butanedione derivatives.
Reduction: Formation of butane-1,4-diamine derivatives.
Substitution: Formation of halogenated butane derivatives.
Scientific Research Applications
N~1~,N~4~-Dihydroxybutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of N1,N~4~-Dihydroxybutane-1,4-diamine involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the diamine moiety allows for the formation of coordination complexes with metal ions, which can modulate enzymatic activities and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~4~-Dimethylbutane-1,4-diamine: Similar structure but with methyl groups instead of hydroxyl groups.
N~1~,N~4~-Dibenzylidenebenzene-1,4-diamine: Contains benzylidene groups, used in mass spectrometry applications.
N~1~,N~4~-Tetraphenyl-1,4-benzenediamine: Contains phenyl groups, used in organic synthesis and materials science.
Uniqueness
N~1~,N~4~-Dihydroxybutane-1,4-diamine is unique due to the presence of both hydroxyl and amine functional groups, which confer distinct chemical reactivity and potential for forming hydrogen bonds. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
390762-83-1 |
|---|---|
Molecular Formula |
C4H12N2O2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
N-[4-(hydroxyamino)butyl]hydroxylamine |
InChI |
InChI=1S/C4H12N2O2/c7-5-3-1-2-4-6-8/h5-8H,1-4H2 |
InChI Key |
UIPGRURBISAPSR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNO)CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
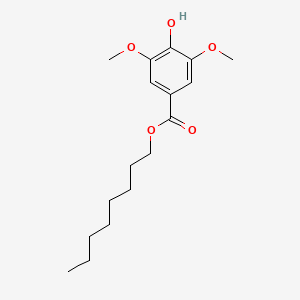
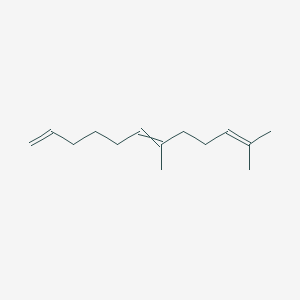
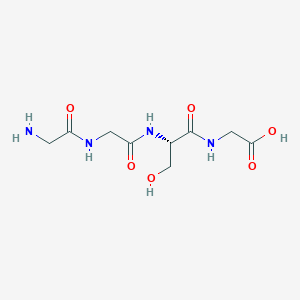

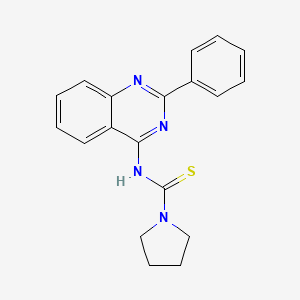
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
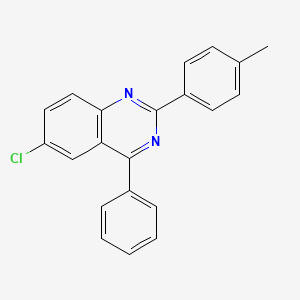
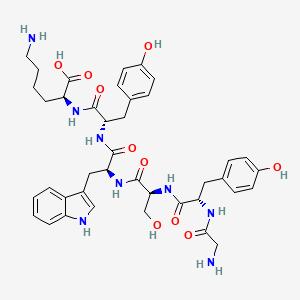
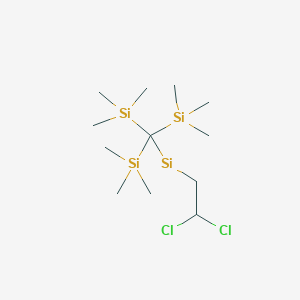
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)

